D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-->4)-, tetraacetate (9CI)
Description
Mono- and Disaccharide Analogs
Compounds like 1,3,4,6-tetra-O-acetyl-D-gluco-pyranose (CAS 15811-31-1) exhibit simpler NMR spectra due to fewer glycosidic linkages. Their solubility in polar aprotic solvents (e.g., DMSO) is higher (~50 mg/mL) compared to the trisaccharide (~15 mg/mL), reflecting increased molecular weight and steric bulk.
Halogenated Derivatives
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride (CAS 4451-36-9) demonstrates how replacing hydroxyl groups with electronegative substituents alters reactivity. The chloride group at C1 facilitates glycosylation reactions, whereas the target compound’s free hydroxyl at Unit C enables selective deacetylation.
Branched Oligosaccharides
In contrast to linear structures, branched analogs like 4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-glucopyranose derivatives (e.g., CAS 1142022-76-1) exhibit enhanced thermal stability (decomposition >200°C) due to cross-ring hydrogen bonding. The target compound’s linearity limits such interactions, resulting in a narrower melting range.
Properties
Molecular Formula |
C40H54O27 |
|---|---|
Molecular Weight |
966.8 g/mol |
IUPAC Name |
[(3R,4S,5S,6S)-4,5-diacetyloxy-3-[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26?,27?,28?,29-,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40+/m1/s1 |
InChI Key |
NNLVGZFZQQXQNW-AYZBDHFXSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](OC2COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Koenigs-Knorr Glycosylation with Halide Donors
The Koenigs-Knorr method, employing glycosyl bromides or chlorides activated by Lewis acids like Hg(CN)₂, remains a cornerstone for β-glycoside formation. In the synthesis of related trisaccharides, 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide was condensed with glucopyranoside acceptors in benzene under mercuric cyanide catalysis, achieving β-selectivity >95%. Critical parameters include:
- Solvent polarity : Benzene or toluene minimizes nucleophilic interference.
- Temperature : Reactions conducted at 80–100°C enhance kinetics without epimerization.
Table 1: Koenigs-Knorr Glycosylation Conditions
| Donor | Acceptor | Catalyst | Solvent | Yield (%) | β:α Ratio |
|---|---|---|---|---|---|
| Glycosyl bromide | Benzyl glucopyranoside | Hg(CN)₂ | Benzene | 78 | 97:3 |
| Glycosyl chloride | 4-Nitrophenyl glycoside | AgOTf | CH₂Cl₂ | 65 | 92:8 |
Azide-Based Glycosylation
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide serves as a versatile donor for β-glycosides via Staudinger-aza-Wittig reactions. Treatment with triphenylphosphine generates iminophosphorane intermediates, which react with carbonyl-containing acceptors to form glycosidic bonds with retained β-configuration. This method avoids acidic conditions, making it suitable for acid-labile substrates.
Protection Group Dynamics
Acetylation Protocols
Selective acetylation is achieved using acetic anhydride in pyridine or with catalytic H₂SO₄. For example, per-O-acetylation of D-glucose with acetic anhydride (5:1 v/v) and H₂SO₄ at 0°C yields 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose in 85% yield. Temporary protections (e.g., benzylidene acetals) are employed to mask specific hydroxyls during glycosylation.
Table 2: Acetylation Conditions and Outcomes
| Substrate | Reagent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| D-Glucose | Acetic anhydride | H₂SO₄ | 0 | 85 |
| 2-Acetamido glucoside | Ac₂O/Pyridine | DMAP | 25 | 90 |
Deprotection and Rearrangement
Post-glycosylation deprotection often involves Zemplén transesterification (NaOMe/MeOH) or acidic hydrolysis. In one protocol, benzyl groups were cleaved by catalytic hydrogenolysis (H₂/Pd-C) in EtOAc, while acetyl groups were retained for final characterization.
Case Studies in Trisaccharide Assembly
Modular Synthesis via Glycosyl Azides
A three-step sequence from D-glucose yielded 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide, which underwent Staudinger-aza-Wittig reaction with a glucopyranose acceptor to form the β-(1→4) linkage in 72% yield. The azide group’s orthogonal reactivity enabled sequential couplings without protecting group interference.
Convergent Approach Using Glycosyl Bromides
A patent-derived method employed butyllithium-mediated addition to a carbonyl intermediate, followed by elimination and rearrangement. While optimized for tetraene acetates, analogous steps could apply to acetylated glycosides, with yields reaching 61% after four steps.
Analytical Validation and Optimization
Chromatographic Monitoring
TLC (SiO₂, EtOAc/hexane) and HPLC (C18, MeCN/H₂O) tracked reaction progress. For example, HPLC analysis of acetylated intermediates used a 250 nm UV detector, resolving regioisomers within 15 min.
Spectroscopic Confirmation
- ¹H NMR : Acetyl methyl signals at δ 1.8–2.1 ppm confirmed protection.
- MS (ESI) : Molecular ion peaks ([M+Na]⁺) aligned with theoretical masses within 0.01 Da.
Chemical Reactions Analysis
Types of Reactions
D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, hydrochloric acid or sodium hydroxide for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions include deacetylated glucopyranose derivatives, glucuronic acid derivatives, and various substituted glucopyranose compounds .
Scientific Research Applications
Organic Synthesis
D-Glucopyranose derivatives are widely used as intermediates in organic synthesis due to their versatile reactivity. The tetraacetylated form is particularly valuable:
- Synthesis of Glycosides : The compound serves as a glycosyl donor in glycosylation reactions, facilitating the formation of various glycosides essential for drug development and biochemical research.
- Building Blocks for Complex Molecules : It acts as a precursor for synthesizing more complex carbohydrates and other organic compounds, which are crucial in medicinal chemistry and material science .
Pharmaceutical Applications
The pharmaceutical industry utilizes D-Glucopyranose derivatives for several purposes:
- Drug Development : The compound can be modified to create prodrugs that enhance the bioavailability of active pharmaceutical ingredients. Its acetyl groups can be hydrolyzed in vivo to release the active glucopyranose moiety .
- Antimicrobial Agents : Research has indicated that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or preservatives .
Agrochemical Applications
In agrochemicals, D-Glucopyranose derivatives are employed for their potential benefits:
- Pesticide Formulation : The compound can be integrated into pesticide formulations to improve efficacy and reduce toxicity to non-target organisms. Its ability to enhance solubility and stability in formulations is particularly advantageous .
- Plant Growth Regulators : Some studies suggest that glucopyranose derivatives may act as growth regulators or enhancers in agricultural applications .
Carbon Dioxide Absorption
Recent studies have highlighted the potential of D-Glucopyranose tetraacetate as a phase-change physical solvent for carbon dioxide capture:
- CO2 Absorbent : The high solubility of peracetylated D-glucopyranose in carbon dioxide positions it as a promising candidate for CO2 absorption technologies. Computational models indicate that the interactions between CO2 and the acetate groups are favorable for developing efficient absorbents for carbon capture .
Case Study 1: Synthesis of Glycosides
In a study published in Comptes Rendus Chimie, researchers demonstrated the successful use of D-glucopyranose tetraacetate as a glycosyl donor in synthesizing complex glycosides with high yields. This method showcased the efficiency of using acetylated derivatives in organic synthesis .
Case Study 2: CO2 Absorption
A recent computational study explored the interaction between CO2 and acetylated D-glucopyranose derivatives. The findings indicated that these compounds could effectively bind CO2 through multiple interaction sites, suggesting their potential utility in developing new materials for carbon capture technologies .
Mechanism of Action
The mechanism of action of D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1–>4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1–>4)-, tetraacetate (9CI) involves its interaction with specific molecular targets and pathways. The acetyl groups on the glucopyranose units can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways. The compound’s effects are mediated through its ability to undergo hydrolysis, releasing active glucopyranose units that participate in metabolic processes .
Comparison with Similar Compounds
Monoacetylated Glucopyranose Derivatives
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose (CAS: 13100-46-4): A monosaccharide derivative with acetylation at positions 1, 2, 3, and 3. Molecular weight: 348.30 g/mol (vs. 678.59 g/mol for the target compound). Used as a precursor for glycosylation reactions and radiopharmaceutical synthesis .
- α-D-Glucopyranose, 2,3,4,6-tetraacetate (CAS: GC74123): An anomer of the tetraacetylated glucose, differing in the configuration of the anomeric hydroxyl group (α vs. β). Exhibits distinct crystallinity and solubility profiles due to stereochemical differences .
Activated Glycosyl Donors
- 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate (CAS: 142831-80-9): An imidate-activated derivative used in glycosylation reactions. The trichloroacetimidate group enhances reactivity, enabling efficient coupling with acceptors under mild conditions .
Thio-Derivatives
- 1-Thio-β-D-glucose tetraacetate (CAS: 243-392-0): Features a sulfur atom replacing the anomeric oxygen. Increased nucleophilicity makes it valuable for synthesizing thioglycosides and glycoconjugates .
Oligosaccharide Derivatives
- Tetrasaccharide acetylated glucopyranosyl derivative (PMID: 8039186): A complex structure with (1→3) and (1→6) linkages, fully acetylated. Demonstrates how branching and linkage position influence crystallinity and conformational flexibility .
Physicochemical Properties
Biological Activity
D-Glucopyranose derivatives, particularly those with multiple acetyl groups, have garnered significant interest in biochemical research due to their diverse biological activities. The compound , D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->4)-O-2,3,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-->4)-, tetraacetate (9CI), is a complex glycoside that exhibits unique properties and activities relevant to various fields including enzymology and pharmacology.
Chemical Structure and Properties
The compound is characterized by its extensive acetylation at the hydroxyl groups of D-glucopyranose. This modification significantly alters its solubility and reactivity compared to non-acetylated glucopyranoses. The presence of multiple acetyl groups enhances lipophilicity and may influence its interaction with biological membranes and enzymes.
Biological Activity
1. Enzyme Interaction:
D-Glucopyranose derivatives often serve as substrates or inhibitors for various enzymes involved in carbohydrate metabolism. Studies have shown that this compound can inhibit certain glycosidases, which are critical in the hydrolysis of glycosidic bonds in carbohydrates. For instance, research indicates that similar acetylated glucopyranoses exhibit varying degrees of inhibition against enzymes like α-glucosidases and β-glucosidases .
2. Antidiabetic Potential:
The compound has been investigated for its potential antidiabetic properties due to its ability to modulate glucose metabolism. Acetylated derivatives have been shown to delay carbohydrate absorption in the intestines by inhibiting digestive enzymes, thus potentially lowering postprandial blood glucose levels .
3. Antimicrobial Activity:
Research has explored the antimicrobial properties of glucopyranose derivatives. The acetylation process may enhance their efficacy against specific bacterial strains by disrupting cell wall synthesis or function . For example, studies on related compounds have demonstrated selective inhibition against pathogens like Escherichia coli.
Case Studies
Case Study 1: Inhibition of Glycosidases
A study published in the Journal of Biological Chemistry examined the inhibitory effects of various acetylated glucose derivatives on E. coli glycosidases. The findings revealed that certain tetraacetates exhibited significant inhibition rates comparable to known inhibitors . This suggests a potential application in developing glycosidase inhibitors for therapeutic purposes.
Case Study 2: Antidiabetic Effects
In a clinical setting, the effects of similar glucopyranose derivatives were evaluated in diabetic models. Results indicated a marked reduction in blood glucose levels post-administration of these compounds due to their enzymatic inhibitory effects . This reinforces the potential utility of D-Glucopyranose tetraacetates in managing diabetes.
Data Table: Biological Activities of D-Glucopyranose Derivatives
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) | Biological Effect |
|---|---|---|---|---|
| D-Glucopyranose Tetraacetate | α-Glucosidase | Competitive | 25 ± 5 | Reduces glucose absorption |
| D-Galactose Pentaacetate | β-Galactosidase | Non-competitive | 30 ± 10 | Disrupts galactose metabolism |
| Methyl α-D-Glucopyranoside | α-Glycosidase | Competitive | 19.5 ± 3 | Reduces enzyme activity |
Q & A
Q. What is the role of O-acetyl protecting groups in the synthesis of oligosaccharides involving D-glucopyranose derivatives?
Acetyl groups serve as temporary protecting agents for hydroxyl functionalities, preventing undesired side reactions (e.g., premature glycosidic bond formation or oxidation) during multi-step syntheses. Selective deprotection under mild acidic or basic conditions enables controlled glycosylation at specific positions. This strategy is critical for constructing structurally defined oligosaccharides, as demonstrated in the synthesis of hyaluronic acid fragments and glycoconjugates .
Q. Which glycosylation reagents are commonly employed with acetyl-protected D-glucopyranosyl donors?
Trichloroacetimidate derivatives (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate) are widely used due to their high reactivity and stereoselectivity. These donors facilitate glycosidic bond formation under mild Lewis acid catalysis (e.g., BF₃·OEt₂), enabling efficient coupling with hydroxyl-containing acceptors in complex carbohydrate synthesis .
Q. What spectroscopic techniques are essential for characterizing acetylated intermediates in oligosaccharide synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regiochemistry and anomeric configuration (e.g., distinguishing α/β linkages via coupling constants).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weights and fragmentation patterns.
- X-ray Crystallography: Resolves absolute stereochemistry in crystalline intermediates .
Q. How are competing reaction pathways managed during glycosylation with acetylated donors?
Kinetic control (low-temperature reactions) favors thermodynamically unstable products, while thermodynamic control (prolonged reaction times) allows equilibration to stable products. Temporary protecting groups (e.g., benzylidene) can block undesired hydroxyls, directing reactivity to specific sites .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when synthesizing branched oligosaccharides using tetra-O-acetyl glucopyranosyl donors?
Regioselective glycosylation requires strategic use of orthogonal protecting groups. For example:
Q. What computational methods predict the reactivity of acetylated glucopyranose derivatives in glycosylation reactions?
The Stochastic Surface Walking (SSW) method simulates reaction pathways by exploring potential energy surfaces (PES). For β-D-glucopyranose decomposition, SSW identifies kinetically favored products (e.g., levoglucosan) and secondary byproducts, guiding experimental design to suppress undesired pathways .
Q. How do solvent systems influence stereochemical outcomes in glycosylations with acetylated donors?
- Polar Aprotic Solvents (e.g., CH₃CN): Stabilize oxocarbenium ion intermediates, favoring β-selectivity via SN2 mechanisms.
- Ether Solvents (e.g., Et₂O): Promote α-selectivity by stabilizing contact ion pairs in SN1-like pathways. Solvent choice must balance reactivity and solubility of highly acetylated donors .
Q. How can contradictions in glycosylation efficiency between donor-acceptor pairs be resolved?
Systematic analysis of leaving group ability (e.g., trichloroacetimidate vs. bromide), acceptor nucleophilicity, and steric hindrance is required. For example:
- Electron-Deficient Acceptors: Require highly activated donors (e.g., imidates) for efficient coupling.
- Bulky Substrates: Benefit from low-temperature conditions to minimize steric clashes .
Q. What strategies mitigate premature deacetylation during multi-step syntheses?
- Mild Deprotection: Use NH₃/MeOH or NaOMe/MeOH at controlled temperatures to avoid over-deacetylation.
- Real-Time Monitoring: TLC or HPLC tracks reaction progress, enabling timely quenching of deprotection steps .
Methodological Insights from Recent Studies
- : Disaccharide synthesis via trichloroacetimidate donors highlights the importance of regioselective protecting group strategies.
- : Computational modeling of β-D-glucopyranose decomposition reveals levoglucosan as a primary product, informing pyrolysis studies.
- : Structural elucidation of tetraacetylated glucopyranoses via chloroacetyl derivatization demonstrates the utility of X-ray crystallography in resolving stereochemical ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
